Cas no 2694001-01-7 (rac-tert-butyl N-(1R,2S)-2-(fluoromethyl)cyclopropylcarbamate)

rac-tert-butyl N-(1R,2S)-2-(fluoromethyl)cyclopropylcarbamate Chemical and Physical Properties
Names and Identifiers
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- 2694001-01-7
- EN300-28271746
- rac-tert-butyl N-[(1R,2S)-2-(fluoromethyl)cyclopropyl]carbamate
- rac-tert-butyl N-(1R,2S)-2-(fluoromethyl)cyclopropylcarbamate
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- Inchi: 1S/C9H16FNO2/c1-9(2,3)13-8(12)11-7-4-6(7)5-10/h6-7H,4-5H2,1-3H3,(H,11,12)/t6-,7-/m1/s1
- InChI Key: PDXVLNIONKVGIG-RNFRBKRXSA-N
- SMILES: FC[C@H]1C[C@H]1NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 189.11650692g/mol
- Monoisotopic Mass: 189.11650692g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 38.3Ų
rac-tert-butyl N-(1R,2S)-2-(fluoromethyl)cyclopropylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28271746-2.5g |
rac-tert-butyl N-[(1R,2S)-2-(fluoromethyl)cyclopropyl]carbamate |
2694001-01-7 | 2.5g |
$3249.0 | 2023-09-09 | ||
Enamine | EN300-28271746-10.0g |
rac-tert-butyl N-[(1R,2S)-2-(fluoromethyl)cyclopropyl]carbamate |
2694001-01-7 | 10g |
$7128.0 | 2023-05-25 | ||
Enamine | EN300-28271746-10g |
rac-tert-butyl N-[(1R,2S)-2-(fluoromethyl)cyclopropyl]carbamate |
2694001-01-7 | 10g |
$7128.0 | 2023-09-09 | ||
Enamine | EN300-28271746-1.0g |
rac-tert-butyl N-[(1R,2S)-2-(fluoromethyl)cyclopropyl]carbamate |
2694001-01-7 | 1g |
$1658.0 | 2023-05-25 | ||
Enamine | EN300-28271746-0.05g |
rac-tert-butyl N-[(1R,2S)-2-(fluoromethyl)cyclopropyl]carbamate |
2694001-01-7 | 0.05g |
$1393.0 | 2023-09-09 | ||
Enamine | EN300-28271746-0.1g |
rac-tert-butyl N-[(1R,2S)-2-(fluoromethyl)cyclopropyl]carbamate |
2694001-01-7 | 0.1g |
$1459.0 | 2023-09-09 | ||
Enamine | EN300-28271746-5g |
rac-tert-butyl N-[(1R,2S)-2-(fluoromethyl)cyclopropyl]carbamate |
2694001-01-7 | 5g |
$4806.0 | 2023-09-09 | ||
Enamine | EN300-28271746-1g |
rac-tert-butyl N-[(1R,2S)-2-(fluoromethyl)cyclopropyl]carbamate |
2694001-01-7 | 1g |
$1658.0 | 2023-09-09 | ||
Enamine | EN300-28271746-0.5g |
rac-tert-butyl N-[(1R,2S)-2-(fluoromethyl)cyclopropyl]carbamate |
2694001-01-7 | 0.5g |
$1591.0 | 2023-09-09 | ||
Enamine | EN300-28271746-5.0g |
rac-tert-butyl N-[(1R,2S)-2-(fluoromethyl)cyclopropyl]carbamate |
2694001-01-7 | 5g |
$4806.0 | 2023-05-25 |
rac-tert-butyl N-(1R,2S)-2-(fluoromethyl)cyclopropylcarbamate Related Literature
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1. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
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2. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
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Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
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Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
Additional information on rac-tert-butyl N-(1R,2S)-2-(fluoromethyl)cyclopropylcarbamate
Comprehensive Analysis of rac-tert-butyl N-(1R,2S)-2-(fluoromethyl)cyclopropylcarbamate (CAS No. 2694001-01-7)
The compound rac-tert-butyl N-(1R,2S)-2-(fluoromethyl)cyclopropylcarbamate (CAS No. 2694001-01-7) is a chiral cyclopropane derivative with significant potential in pharmaceutical and agrochemical applications. Its unique structural features, including the fluoromethyl group and cyclopropylcarbamate moiety, make it a valuable intermediate in synthetic chemistry. Researchers and industry professionals are increasingly interested in this compound due to its stereochemical complexity and potential biological activity.
One of the most frequently searched questions related to this compound is: "What are the synthetic routes for rac-tert-butyl N-(1R,2S)-2-(fluoromethyl)cyclopropylcarbamate?" The synthesis typically involves asymmetric cyclopropanation of allylic substrates followed by fluoromethylation and carbamate protection. The tert-butyl group serves as a protective moiety that can be selectively removed under mild acidic conditions, making this compound particularly useful in multi-step synthetic sequences.
In recent years, the pharmaceutical industry has shown growing interest in fluorinated cyclopropane derivatives like this compound. This trend aligns with the broader "fluorine boom" in drug discovery, where about 30% of newly approved drugs contain fluorine atoms. The fluoromethyl group in this molecule may enhance metabolic stability and membrane permeability - two critical factors in drug development that researchers frequently investigate.
The stereochemistry of rac-tert-butyl N-(1R,2S)-2-(fluoromethyl)cyclopropylcarbamate deserves special attention. The (1R,2S) configuration indicates specific spatial arrangement that could lead to different biological activities compared to its stereoisomers. This aspect is particularly relevant given the current focus on chiral drugs in the pharmaceutical industry, where enantiopure compounds often show improved efficacy and reduced side effects.
From a technical perspective, analytical characterization of this compound typically involves advanced techniques such as chiral HPLC, NMR spectroscopy (particularly 19F NMR for the fluorine moiety), and mass spectrometry. These methods help verify the compound's purity and stereochemical integrity - crucial quality parameters for research and development applications.
The stability of rac-tert-butyl N-(1R,2S)-2-(fluoromethyl)cyclopropylcarbamate under various conditions is another common research topic. Preliminary studies suggest that the compound remains stable at room temperature when stored properly, but may undergo decomposition under strong acidic or basic conditions, especially at elevated temperatures. This stability profile influences its handling protocols and potential applications.
In the context of green chemistry, researchers are exploring more sustainable synthetic approaches to this and similar compounds. The pharmaceutical industry's increasing emphasis on process intensification and reduced environmental impact has led to investigations into catalytic asymmetric synthesis and flow chemistry methods for producing such chiral building blocks.
The potential biological activities of rac-tert-butyl N-(1R,2S)-2-(fluoromethyl)cyclopropylcarbamate and its derivatives remain an active area of investigation. While specific pharmacological data may be limited, the structural features suggest possible interactions with various biological targets, particularly those recognizing cyclopropane or fluorine-containing motifs. This makes the compound interesting for medicinal chemistry exploration.
From a regulatory perspective, proper documentation and characterization of this compound are essential for research purposes. While not classified as hazardous under standard regulations, appropriate safety measures should always be followed when handling any chemical substance in laboratory settings.
The growing demand for chiral synthons in drug discovery ensures continued interest in compounds like rac-tert-butyl N-(1R,2S)-2-(fluoromethyl)cyclopropylcarbamate. Its combination of fluorine substitution and cyclopropane ring makes it particularly valuable for structure-activity relationship studies in medicinal chemistry programs targeting various disease areas.
Future research directions may include developing more efficient synthetic routes, exploring its derivatives' biological activities, and investigating its potential as a building block for more complex molecular architectures. The compound's versatility ensures it will remain relevant in chemical research for years to come.
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